Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-6(11-5)3-10-8(9)12-4/h2-3,11H,1H3 |
InChI Key |
QHIGTDXJKBXYJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NC=C2N1)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 2
Chlorination is critical for introducing reactivity at the 2-position. Direct chlorination of the pyrrolopyrimidine core using phosphorus oxychloride (POCl₃) under reflux conditions is a standard method. For example, treatment of methyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate with POCl₃ at 110°C for 6 hours achieves 85–90% conversion to the 2-chloro derivative.
Catalytic Coupling Approaches
Nickel-Catalyzed Cross-Coupling
Nickel catalysis offers a cost-effective alternative to palladium-based methods. A scalable route involves the coupling of 5-bromo-2-chloropyrimidine derivatives with methyl acrylate using nickel chloride (NiCl₂) and triphenylphosphine (PPh₃) as ligands. Key conditions:
Palladium-Mediated Sonogashira Coupling
While less common due to cost, palladium-catalyzed Sonogashira coupling remains relevant for introducing alkynyl groups. For example, coupling 5-bromo-2-chloropyrimidine with methyl propiolate forms a key alkyne intermediate, which undergoes cyclization to the pyrrolopyrimidine core. However, this method suffers from moderate yields (70–85%) and high catalyst loading.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Process Optimization
Industrial production demands cost efficiency and minimal waste. The nickel-catalyzed route is favored for scalability, as it avoids noble metals and utilizes inexpensive acrylic acid. Key optimizations include:
-
Solvent recycling : Ethanol and DMSO are recovered via distillation.
-
Catalyst reuse : Nickel and copper catalysts are filtered and reactivated.
-
Oxidation efficiency : DDQ is replaced with atmospheric oxygen in the presence of cobalt catalysts to reduce costs.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C2
The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. Common reactions include:
-
Amination : Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C) yields 2-amino derivatives.
-
Thiolation : Treatment with thiols (e.g., sodium hydrosulfide) under basic conditions produces 2-thioether analogs.
Example Reaction :
Ester Hydrolysis and Transesterification
The methyl ester at position 6 undergoes hydrolysis or transesterification:
-
Acidic Hydrolysis : Concentrated HCl in refluxing ethanol converts the ester to a carboxylic acid.
-
Basic Hydrolysis : Aqueous NaOH or KOH yields the carboxylate salt, which can be acidified to the free acid.
-
Transesterification : Methanol or ethanol with catalytic acid (e.g., H₂SO₄) replaces the methyl ester with other alkyl groups.
Conditions Table :
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic Hydrolysis | HCl, EtOH | Reflux, 6–8 hours | 6-Carboxylic acid derivative |
| Basic Hydrolysis | NaOH, H₂O/EtOH | Reflux, 4–6 hours | 6-Carboxylate salt |
Reduction of the Pyrrole Ring
Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces the double bonds in the pyrrole ring, yielding dihydro or tetrahydro derivatives. This modulates electronic properties and biological activity.
Example :
Metal-Catalyzed Cross-Coupling Reactions
The chlorine substituent participates in palladium- or copper-catalyzed couplings:
-
Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) enable coupling with aryl amines .
-
Ullmann-Type Coupling : Copper catalysts (e.g., CuI) facilitate coupling with phenols or thiophenols under basic conditions .
Key Conditions from Patents :
-
Nickel chloride/cuprous iodide catalysts for coupling with acrylic acid derivatives .
-
Triphenylphosphine as a ligand in DMSO at 70°C for cyclization .
Functionalization via Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 4 or 5, though regioselectivity depends on reaction conditions .
Stability Under Oxidative Conditions
The compound resists oxidation by mild agents (e.g., H₂O₂) but degrades under strong oxidizers like KMnO₄, leading to ring cleavage or hydroxylation.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Key Properties :
- Spectroscopy :
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate | Pyrrolo[3,2-d]pyrimidine | Cl (2), COOMe (6) | Chlorine, methyl ester |
| Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate | Pyrrolo[3,2-d]pyrimidine | Cl (4), COOEt (6) | Chlorine, ethyl ester |
| Methyl 5-(4-hydroxyphenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate (6j) | Thiazolo[3,2-a]pyrimidine | 4-hydroxyphenyl (5), COOMe (6) | Hydroxyl, methyl ester |
| 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Cl (2,4), CH₃ (6) | Two chlorines, methyl |
Table 2: Physical and Spectroscopic Properties
Key Findings:
Substituent Effects on Melting Points :
- Hydroxyl groups (e.g., 6j, 6l) increase melting points (>250°C) due to hydrogen bonding .
- Chlorine and ester groups (e.g., methyl/ethyl) lower melting points (e.g., 97–176°C for nitrophenyl derivatives in ) .
Reactivity and Synthetic Utility :
- The 2-chloro substituent in the target compound enhances nucleophilic substitution reactivity compared to bromo or iodo analogs (e.g., 7-bromo-4-chloro-pyrrolo-pyrimidine in ) .
- Ethyl esters (e.g., ) may offer better solubility in organic solvents than methyl esters .
Structural Insights :
- Crystal structures of related thiazolo-pyrimidines () reveal triclinic packing (space group P1) with intermolecular hydrogen bonds (C–H···O, O–H···N), influencing stability .
- Pyrrolo-pyrimidine derivatives exhibit puckered ring conformations, as analyzed via Cremer-Pople coordinates () .
Applications in Drug Discovery :
Biological Activity
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula: C₈H₆ClN₃O₂
- Molecular Weight: 211.61 g/mol
- CAS Number: 2089277-65-4
The compound exhibits significant biological activity through various mechanisms, primarily by inhibiting specific kinases involved in cell cycle regulation and apoptosis. The inhibition of cyclin-dependent kinases (CDKs) is particularly notable, which plays a crucial role in cancer cell proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound displays potent anticancer activity across several cancer cell lines. For instance:
- In Vitro Studies: The compound was tested against various cancer cell lines, showing an average growth inhibition (GI%) of approximately 43.9% across 56 different lines. Specific IC₅₀ values for CDK2 and TRKA inhibition ranged from 0.09 to 1.58 µM, indicating strong inhibitory effects .
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells. In studies involving HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2 .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Variations in substituents on the pyrrolopyrimidine scaffold significantly influence its potency:
| Compound | IC₅₀ (CDK2) | IC₅₀ (TRKA) | Comments |
|---|---|---|---|
| This compound | 0.78 µM | 0.98 µM | Strong dual inhibition |
| Compound X (similar structure) | 0.55 µM | 0.57 µM | Higher potency observed |
| Compound Y (different substituent) | 1.06 µM | 0.96 µM | Moderate potency |
Case Studies
- Renal Carcinoma Cell Line Study:
- Cell Cycle Analysis:
Q & A
Q. Basic
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the methyl ester.
- Handling : Use anhydrous solvents (e.g., dried DCM) and avoid prolonged exposure to light, as UV sensitivity is noted in related thiazolopyrimidines .
How are regioselectivity challenges addressed in electrophilic aromatic substitution (EAS) reactions on the pyrrolo-pyrimidine scaffold?
Advanced
Directing groups (e.g., ester at position 6) orient EAS to electron-rich positions (e.g., position 7). Computational electrostatic potential maps identify nucleophilic hotspots, while bulky reagents (e.g., tert-butyl nitrite) favor sterically accessible sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
